molecular formula C11H9N3 B1497485 2-(3-Methylquinoxalin-2-yl)acetonitrile CAS No. 91093-26-4

2-(3-Methylquinoxalin-2-yl)acetonitrile

Cat. No.: B1497485
CAS No.: 91093-26-4
M. Wt: 183.21 g/mol
InChI Key: QDELWVQHBVDWLQ-UHFFFAOYSA-N
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Description

2-(3-Methylquinoxalin-2-yl)acetonitrile is a heterocyclic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoxaline ring substituted with a methyl group at the third position and an acetonitrile group at the second position.

Scientific Research Applications

2-(3-Methylquinoxalin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.

    Industry: It is used in the synthesis of materials with specific electronic properties

Future Directions

Quinoxaline ring systems, including “(3-Methylquinoxalin-2-yl)acetonitrile”, are attractive candidates in medicinal chemistry . They constitute the building blocks for many natural and synthetic pharmacologically active compounds. Therefore, the development and discovery of new antimicrobial drugs using these compounds are urgently needed to overcome the growing problem of drug-resistant microbes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylquinoxalin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylquinoxalin-2(1H)-one with acetonitrile in the presence of a base. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylquinoxalin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(3-Methylquinoxalin-2-yl)acetonitrile involves its interaction with various molecular targets. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to affect DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methylquinoxalin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDELWVQHBVDWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651688
Record name (3-Methylquinoxalin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91093-26-4
Record name (3-Methylquinoxalin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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